2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorophenoxy group, a morpholinopyrimidinyl moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate acylating agent.
Synthesis of the morpholinopyrimidinyl intermediate:
Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the morpholinopyrimidinyl intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenoxy group.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potentially as a drug candidate for targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(4-pyrimidinyl)acetamide: Lacks the morpholine group.
2-(4-chlorophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide: Chlorine atom is in a different position on the phenoxy ring.
2-(3-bromophenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide: Bromine instead of chlorine.
Uniqueness
The presence of the morpholine group and the specific positioning of the chlorine atom on the phenoxy ring may confer unique properties in terms of binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(8-12)24-10-16(22)20-14-9-15(19-11-18-14)21-4-6-23-7-5-21/h1-3,8-9,11H,4-7,10H2,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASXANKOZICBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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